[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol
Description
[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol (CAS: 2171313-69-0) is a pyrazole derivative with the molecular formula C₆H₈F₂N₂O and a molar mass of 162.14 g/mol. Key predicted properties include a density of 1.37±0.1 g/cm³, boiling point of 248.3±40.0 °C, and pKa of 13.10±0.10, indicating moderate polarity and weak acidity typical of alcohols . The difluoromethyl (-CF₂H) and methyl (-CH₃) substituents on the pyrazole ring influence its electronic and steric properties, making it relevant for applications in medicinal chemistry and agrochemicals due to fluorine’s role in enhancing metabolic stability and lipophilicity .
Properties
Molecular Formula |
C6H8F2N2O |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
[3-(difluoromethyl)-4-methylpyrazol-1-yl]methanol |
InChI |
InChI=1S/C6H8F2N2O/c1-4-2-10(3-11)9-5(4)6(7)8/h2,6,11H,3H2,1H3 |
InChI Key |
AYNFBNCZZQNIAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Difluoroacetyl Precursors
A widely reported method involves the cyclocondensation of methyl hydrazine with difluoroacetyl intermediates.
Steps :
- Formation of Difluoroacetyl Intermediate :
Ethyl difluoroacetate is treated with triethyl orthoformate and acetic anhydride to form a reactive diketone intermediate.
$$
\text{CF}2\text{HCOOEt} \xrightarrow[\text{Ac}2\text{O}]{\text{HCO(OEt)}3} \text{CF}2\text{C(O)CH(OAc)}_2
$$ - Cyclization with Methyl Hydrazine :
The diketone reacts with methyl hydrazine in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 3-(difluoromethyl)-4-methyl-1H-pyrazole. - Hydroxymethylation :
The pyrazole is treated with paraformaldehyde in the presence of NaHCO₃ at 80°C to introduce the hydroxymethyl group.
Yield : 62–68% (over three steps).
Direct Difluoromethylation of Preformed Pyrazoles
An alternative route modifies preformed pyrazole cores via difluoromethylation:
- Synthesis of 4-Methyl-1H-pyrazole :
4-Methylpyrazole is prepared by cyclizing acetylacetone with hydrazine hydrate. - Difluoromethylation at C3 :
Using ClCF₂H gas under basic conditions (K₂CO₃, DMF, 100°C), the difluoromethyl group is introduced. - Hydroxymethylation :
Similar to Method 2.1, paraformaldehyde is used to functionalize the N1 position.
Yield : 55–60% (over three steps).
Reaction Optimization
Solvent and Temperature Effects
Catalytic Enhancements
- Acid Catalysts : p-Toluenesulfonic acid (pTSA, 5 mol%) improves cyclocondensation yields by 12%.
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates difluoromethylation kinetics by 30%.
Purification Techniques
| Step | Method | Purity Achieved | Key Challenges |
|---|---|---|---|
| Cyclocondensation | Column Chromatography (SiO₂, EtOAc/Hexane) | 95% | Separation from regioisomers |
| Hydroxymethylation | Recrystallization (EtOH/H₂O) | 98% | Solubility limitations |
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance safety and efficiency:
- Microreactors enable precise temperature control during exothermic steps (e.g., cyclocondensation).
- Yield Improvement : 75% (vs. 62% batch) due to reduced side reactions.
Cost-Reduction Strategies
- Reagent Recycling : Recovery of triethyl orthoformate reduces raw material costs by 20%.
- Waste Minimization : Neutralization of acetic anhydride byproducts with Ca(OH)₂ generates non-hazardous calcium acetate.
Comparative Analysis of Methods
| Parameter | Cyclocondensation Route | Direct Difluoromethylation |
|---|---|---|
| Total Yield | 62–68% | 55–60% |
| Purity | 95–98% | 90–93% |
| Scalability | High (flow-compatible) | Moderate |
| Regioselectivity | Excellent | Moderate |
Recent Advances
Enzymatic Hydroxymethylation
Lipase-catalyzed reactions using immobilized Candida antarctica lipase B (CAL-B) achieve 85% conversion at 40°C, avoiding harsh conditions.
Photocatalytic Difluoromethylation
Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ enables room-temperature difluoromethylation with 70% yield, reducing energy consumption.
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antifungal and antibacterial activities.
Agrochemicals: The compound is utilized in the development of novel pesticides and fungicides to protect crops from various pathogens.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of [3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Functional Group Impact
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
- Molecular Formula : C₁₁H₁₂N₂O
- Molar Mass : 188.23 g/mol
- Key Differences: Replaces difluoromethyl with a phenyl group (-C₆H₅) and adds a methyl group at position 1. The higher molar mass (188.23 vs. 162.14 g/mol) suggests reduced solubility in polar solvents .
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropionic Acid
- Functional Group: Carboxylic acid (-COOH) instead of methanol (-CH₂OH).
- Impact : The -COOH group lowers pKa (~4-5 vs. ~13.1 for the target compound), increasing acidity and aqueous solubility. This derivative is more reactive in esterification or amidation reactions, broadening its utility in prodrug design .
4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic Acid
- Structure: Extends the side chain to a butanoic acid (-CH₂CH₂CH₂COOH).
- Impact: The longer chain increases lipophilicity (logP ~2.5 vs.
Electronic and Steric Effects
- Trifluoromethyl vs. Difluoromethyl : Analogs like 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine () feature -CF₃, which is more electronegative and sterically bulky than -CF₂H. This increases resistance to enzymatic degradation but may hinder target binding due to steric clashes .
- Pyridinyl Substitution: In [1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol (), the pyridine ring introduces basicity (pKa ~5 for pyridine N), enabling salt formation and enhanced solubility in acidic environments compared to the non-aromatic -CF₂H group .
Physicochemical Properties
Biological Activity
[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of difluoromethylated pyrazole derivatives with suitable alcohols or methanol under specific conditions. Various synthetic pathways have been explored to enhance yield and purity, often employing catalysts to facilitate reactions efficiently.
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, a series of synthesized pyrazole compounds were evaluated for their antibacterial and antifungal activities. The results indicated that compounds with difluoromethyl substitutions displayed enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| This compound | Escherichia coli | 15 |
| Control (Standard Antibiotic) | Staphylococcus aureus | 25 |
| Control (Standard Antibiotic) | Escherichia coli | 22 |
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that this compound may be a candidate for developing anti-inflammatory drugs .
Table 2: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 65 | 70 |
| Control (Dexamethasone) | 76 | 86 |
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives, including this compound. They conducted in vivo experiments on animal models to assess the efficacy of these compounds in reducing inflammation and pain. The results indicated that the compound significantly reduced paw edema in carrageenan-induced inflammation models, demonstrating its potential as an analgesic agent .
Q & A
Basic Research Question
- 1H/13C NMR : Essential for confirming substituent positions and difluoromethyl (CF₂H) groups. The CF₂H proton typically appears as a triplet (J = 54 Hz) .
- HRMS : Validates molecular weight and fragmentation patterns, with precision <5 ppm .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines crystal structures, with R-factors <0.05 for high-resolution data .
How can researchers optimize the yield and purity of this compound during synthesis?
Advanced Research Question
- Reagent stoichiometry : Use 1.2–1.5 equivalents of nucleophiles (e.g., methanol derivatives) to drive reactions to completion while minimizing unreacted acid chloride .
- Stepwise quenching : Neutralize residual SOCl₂ with NaHCO₃ before isolation to avoid decomposition .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity solids (≥95% by HPLC) .
What factors contribute to contradictory data in the biological activity of pyrazole derivatives, and how can these be resolved?
Advanced Research Question
Discrepancies often arise from:
- Stereochemical variations : E/Z isomerism in oxime esters (e.g., compound 9g in ) can alter antifungal efficacy. X-ray crystallography or NOESY NMR confirms configurations .
- Assay conditions : Variations in fungal strains (e.g., Botrytis cinerea vs. Valsa mali) and inoculum size affect IC₅₀ values. Standardize protocols using CLSI guidelines .
- Solubility : Poor aqueous solubility may underreport activity. Use co-solvents (e.g., DMSO ≤1%) and validate with LC-MS to confirm compound integrity .
How do molecular docking studies inform the design of this compound derivatives with enhanced antifungal properties?
Advanced Research Question
Docking (e.g., AutoDock Vina) identifies key interactions:
- Hydrogen bonding : The hydroxymethyl group forms H-bonds with fungal CYP51 lanosterol demethylase (PDB: 3JUS) .
- Hydrophobic fit : Difluoromethyl groups align with hydrophobic pockets in target enzymes, improving binding affinity (ΔG < −8 kcal/mol) .
- Steric optimization : Substituents at the 4-methyl position reduce clashes with protein residues (e.g., Tyr118 in Candida albicans), enhancing selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
